

Semaxinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Semaxinib*

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This document provides a detailed overview of **Semaxinib** (also known as SU5416), a synthetic oxindole derivative recognized for its potent anti-angiogenic properties. It serves as a comprehensive resource covering its chemical identity, synthesis pathway, and its mechanism of action as a tyrosine kinase inhibitor.

Chemical Structure and Properties

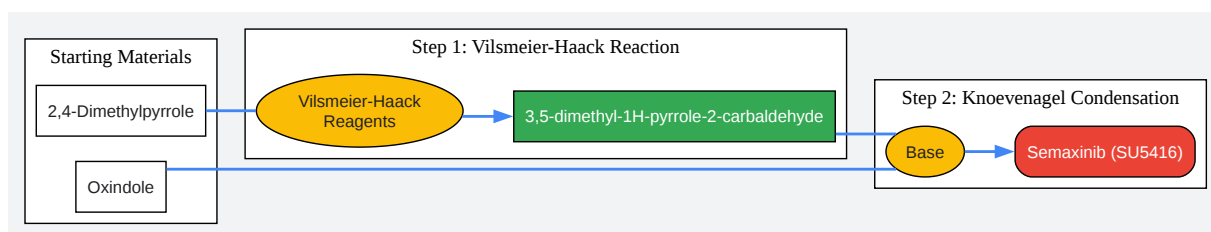
Semaxinib is classified as an oxindole, specifically a 3-methyleneoxindole derivative where a hydrogen on the methylene group is substituted by a 3,5-dimethylpyrrol-2-yl group.^[1] This structure is fundamental to its function as an inhibitor of receptor tyrosine kinases.

Property	Value	Source
IUPAC Name	(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one	[1][2]
Synonyms	SU5416, SU 5416, semoxind	[1][3]
CAS Number	194413-58-6	[1]
Chemical Formula	C ₁₅ H ₁₄ N ₂ O	[1][3]
Molecular Weight	238.28 g/mol	[1][3]
Appearance	Yellow to orange solid powder	[3]

Synthesis of Semaxinib

The synthesis of **Semaxinib** is achieved through a straightforward two-step process involving a Vilsmeier-Haack reaction followed by a Knoevenagel condensation.[2]

- Formation of the Aldehyde Intermediate: The process begins with the formylation of 2,4-dimethylpyrrole using a Vilsmeier-Haack reaction to produce the key intermediate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[2][4]
- Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base.[2] This reaction forms the final **Semaxinib** product in high yields.[4]



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Figure 1. Synthesis workflow for **Semaxinib**.

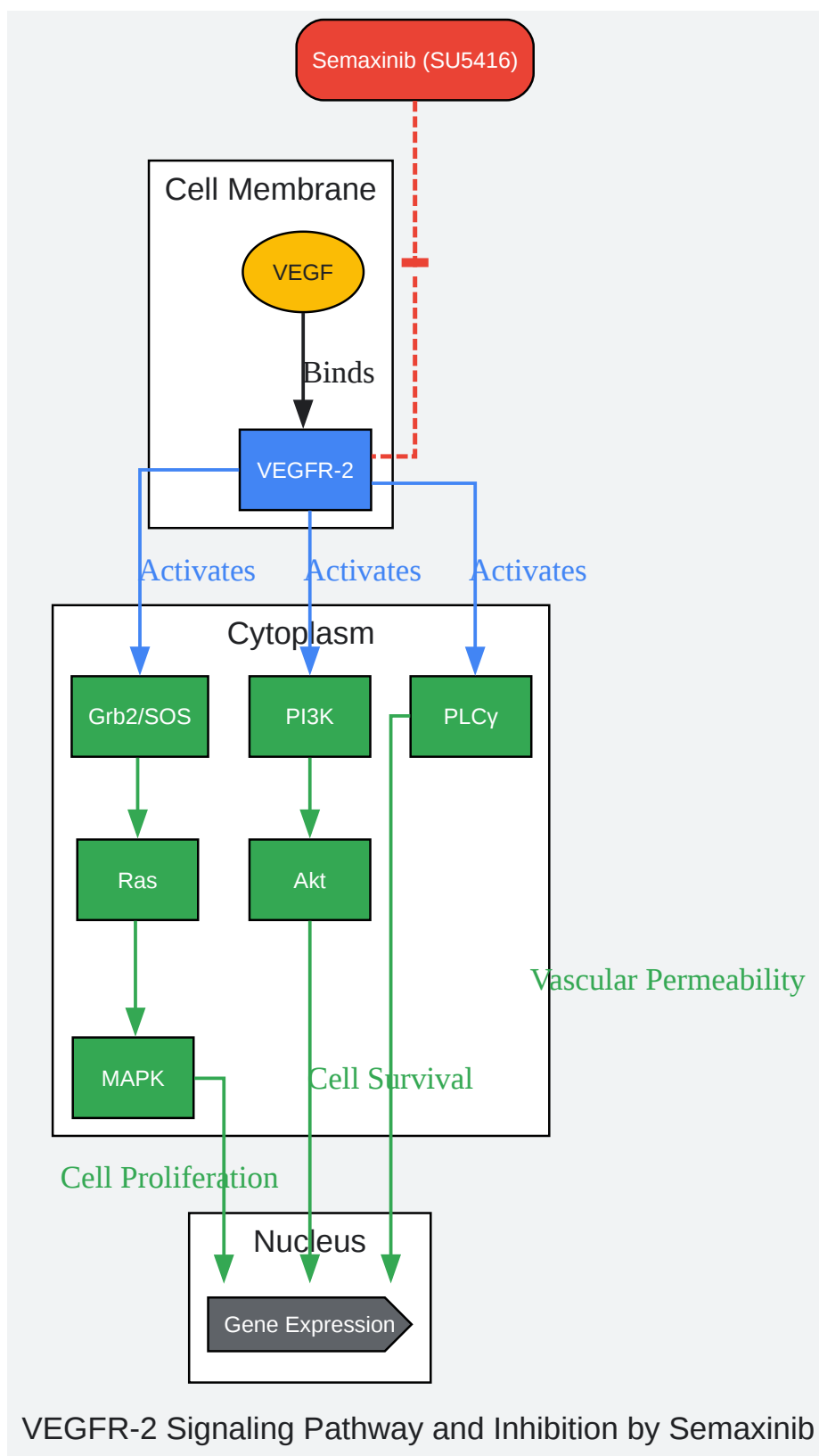
Mechanism of Action: Inhibition of VEGFR-2 Signaling

Semaxinib functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).^{[2][3][5]} It exerts its therapeutic effect by competitively and reversibly inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2.^{[1][6][7]} This action prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for angiogenesis—the formation of new blood vessels.^[3]

The inhibition of VEGFR-2 by **Semaxinib** disrupts several key cellular processes stimulated by VEGF, including endothelial cell migration, proliferation, and survival, ultimately leading to a reduction in tumor microvasculature.^{[1][6]}

Target	IC ₅₀	Selectivity
VEGFR-2 (Flk-1/KDR)	1.23 μM	Potent and selective
PDGFRβ	~20.26 μM	~20-fold less potent than for VEGFR-2
EGFR, InsR, FGFR	>100 μM	Lack of significant activity

IC₅₀ values represent the concentration of **Semaxinib** required to inhibit 50% of the kinase activity.



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Figure 2. **Semaxinib** inhibits VEGFR-2 activation.

Experimental Protocols

General Synthesis of Semaxinib (Knoevenagel Condensation)

This protocol is a generalized procedure based on the Knoevenagel condensation reaction described for **Semaxinib** synthesis.^{[2][4]}

- **Reactant Preparation:** Dissolve equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and the appropriate oxindole in a suitable solvent such as ethanol.
- **Initiation:** Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) to the mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Isolation:** After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
- **Purification:** Collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

VEGFR-2 Kinase Activity Assay (General Protocol)

This protocol outlines a method to determine the in vitro inhibitory activity of **Semaxinib** against VEGFR-2, based on common kinase assay principles.

- **Plate Preparation:** Coat 96-well microtiter plates with a substrate that can be phosphorylated by VEGFR-2 (e.g., a synthetic polymer like poly(Glu, Tyr) 4:1).
- **Reagent Addition:** To each well, add the following in order:
 - A solution of the test compound (**Semaxinib**) at various concentrations (typically in DMSO, then diluted).
 - Recombinant human VEGFR-2 enzyme.

- An ATP solution to initiate the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 20-30 minutes) to allow the phosphorylation reaction to occur.
- Detection: Stop the reaction by washing the plate. The amount of phosphorylation is quantified using an antibody-based detection method.
 - Add a biotinylated anti-phosphotyrosine monoclonal antibody to the wells and incubate.
 - After washing, add avidin-conjugated horseradish peroxidase (HRP) and incubate.
 - Add a chromogenic HRP substrate (like TMB) and allow color to develop.
- Data Analysis: Stop the color development with an acid solution (e.g., H₂SO₄) and measure the absorbance of each well using a plate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Semaxinib** concentration.[5]

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

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